One of the primary applications of Succinic acid-13C4 lies in its ability to trace metabolic pathways. Scientists can introduce this isotopically labeled molecule into a biological system, such as cells or whole organisms, and then track its incorporation into various downstream metabolites using techniques like Mass Spectrometry (MS) .
Since the carbon-13 atoms have a distinct mass signature compared to carbon-12, they can be readily identified and quantified in the resulting metabolites. This allows researchers to map the specific pathways through which Succinic acid-13C4 is converted into other molecules, providing valuable insights into cellular metabolism and its regulation .
By analyzing the fate of Succinic acid-13C4 in different cell types or under various conditions, researchers can gain insights into cellular function and disease processes. For example, studies have utilized Succinic acid-13C4 to investigate:
Succinic acid-13C4 can also serve as an internal standard in MS experiments. Due to its distinct mass signature and well-defined chemical properties, it helps researchers to:
(1,2,3,4-13C4)butanedioic acid, commonly known as succinic acid labeled with carbon-13 isotopes, is a dicarboxylic acid with the molecular formula C4H4O4. The presence of the carbon-13 isotope allows for various analytical applications, particularly in nuclear magnetic resonance spectroscopy and metabolic studies. This compound plays a significant role in biochemistry as an intermediate in the citric acid cycle, which is essential for cellular respiration and energy production.
Succinic acid, not specifically Succinic acid-13C4, plays a crucial role in cellular metabolism. It acts as an intermediate metabolite within the TCA cycle, a series of enzymatic reactions responsible for generating energy (ATP) in the form of ATP. Succinic acid is converted to fumaric acid by succinate dehydrogenase, an enzyme that also transfers electrons to the electron transport chain for ATP production.
Succinic acid-13C4, due to its isotopic labeling, does not participate directly in metabolic processes. Its primary function lies in MS-based research.
Succinic acid-13C4 shares similar safety hazards with regular succinic acid. It can cause skin irritation, serious eye damage, and respiratory irritation upon contact or inhalation [].
The thermodynamic data for these reactions indicate that the formation of (1,2,3,4-13C4)butanedioic acid from its precursors is exothermic, with standard enthalpy changes ranging from -130.3 kJ/mol to -151.8 kJ/mol depending on the specific reaction conditions used .
(1,2,3,4-13C4)butanedioic acid exhibits several biological activities due to its role in metabolic pathways. It is involved in:
The synthesis of (1,2,3,4-13C4)butanedioic acid can be achieved through various methods:
(1,2,3,4-13C4)butanedioic acid has diverse applications across various fields:
Studies involving (1,2,3,4-13C4)butanedioic acid focus on its interactions within biological systems:
Several compounds share structural similarities with (1,2,3,4-13C4)butanedioic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Butanoic Acid | C4H8O2 | Saturated fatty acid with distinct properties |
Maleic Acid | C4H4O4 | Unsaturated dicarboxylic acid used in polymer production |
Fumaric Acid | C4H4O4 | Geometric isomer of maleic acid; used in food industry |
Malic Acid | C4H6O5 | Contains an additional hydroxyl group; important in fruit metabolism |
Each of these compounds has unique properties and applications that differentiate them from (1,2,3,4-13C4)butanedioic acid while sharing common functional groups or structural features. The isotopic labeling with carbon-13 specifically enhances the utility of (1,2,3,4-13C4)butanedioic acid in research settings compared to its non-labeled counterparts.
Corrosive;Irritant